Derazantinib

Content Navigation

CAS Number

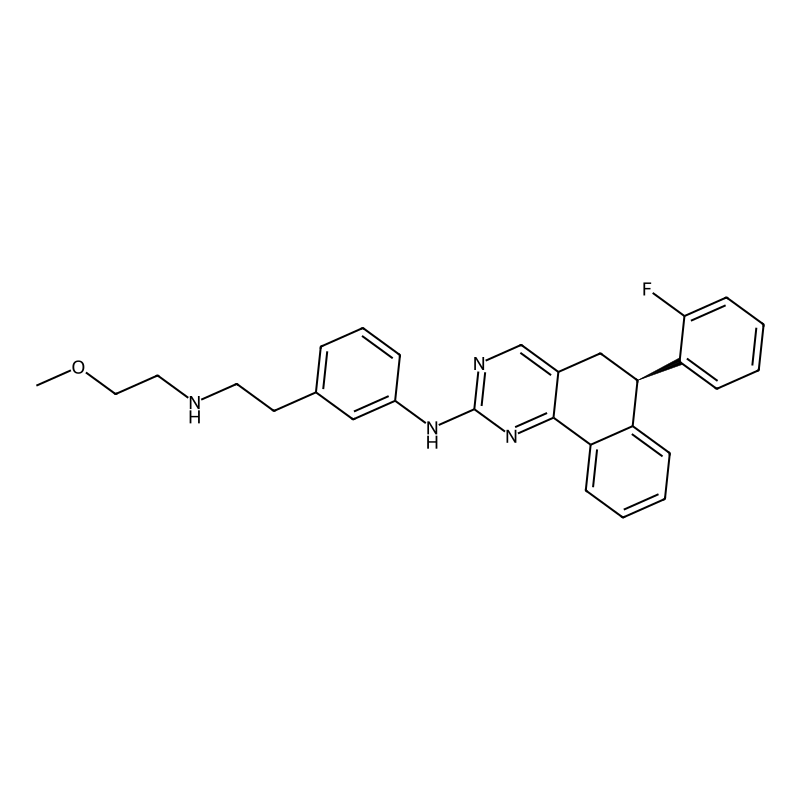

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Derazantinib (CAS: 1234356-69-4) is an orally bioavailable, ATP-competitive multi-kinase inhibitor primarily distinguished by its potent pan-FGFR activity (FGFR1–3) combined with clinically relevant inhibition of CSF1R, RET, and VEGFR. With an established biochemical IC50 of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 and FGFR3, it provides a highly potent baseline for FGFR-driven pathway suppression . For laboratory procurement and assay standardization, Derazantinib is supplied as a highly processable powder with a DMSO solubility of 100 mg/mL (213.42 mM), making it readily adaptable for standard in vitro high-throughput screening and in vivo formulations without requiring exotic solubilizing agents .

Research Fit

Dual FGFR/CSF1R pathway studies

Supports tumor cell-intrinsic and immune-microenvironment interrogation in a single agent.

Multi-kinase polypharmacology context

Includes VEGFR2, RET, DDR2, PDGFRβ, and KIT inhibition beyond FGFR, suited for angiogenic signaling co-investigation.

Continuous oral dosing for sustained exposure models

Regimen without scheduled drug holidays simplifies PK/PD study design and continuous target engagement modeling.

Generic substitution of Derazantinib with other pan-FGFR inhibitors like Erdafitinib, Pemigatinib, or Infigratinib fundamentally alters the experimental multi-kinase landscape. While standard FGFR inhibitors are highly selective for the FGFR family, they lack Derazantinib's concurrent, potent inhibition of Colony Stimulating Factor 1 Receptor (CSF1R)[1]. Substituting Derazantinib with a highly selective FGFR inhibitor in complex in vivo or 3D co-culture models will fail to replicate the dual suppression of tumor-intrinsic FGFR signaling and macrophage-driven tumor microenvironment modulation. Consequently, researchers attempting a substitution would be forced to procure, formulate, and co-administer a secondary CSF1R inhibitor to achieve equivalent pathway blockade, introducing severe pharmacokinetic confounding variables [2].

Substitution Risk

CSF1R activity mismatch

Selective FGFR1–3 inhibitors lack meaningful CSF1R inhibition, which may shift tumor microenvironment readouts and immune-modulation endpoints.

Broader kinase polypharmacology

Derazantinib's additional VEGFR2, RET, DDR2 and PDGFRβ activity creates a multi-target profile that more selective agents cannot replicate; pathway-response context may differ.

Dosing schedule non-interchangeability

Continuous once-daily dosing provides uninterrupted target engagement, whereas intermittent regimens (2 weeks on/1 week off) introduce drug-free periods that may alter PD outcomes.

Superior CSF1R Co-Inhibition Profile vs. Standard FGFR Inhibitors

Derazantinib demonstrates a unique capacity to co-inhibit CSF1R alongside FGFR2, yielding a CSF1R IC50 of 17.4 nM. In direct radiometric kinase assays, the ratio of CSF1R to FGFR2 IC50 for Derazantinib is approximately 3.0. In stark contrast, Erdafitinib and Pemigatinib exhibit CSF1R IC50 values of 190 nM and 300 nM, translating to highly skewed selectivity ratios of 95 and 231, respectively [1].

| Evidence Dimension | CSF1R IC50 and CSF1R:FGFR2 Selectivity Ratio |

| Target Compound Data | Derazantinib: CSF1R IC50 = 17.4 nM (Selectivity Ratio = 3.0) |

| Comparator Or Baseline | Pemigatinib: CSF1R IC50 = 300 nM (Ratio = 231); Erdafitinib: CSF1R IC50 = 190 nM (Ratio = 95) |

| Quantified Difference | Derazantinib delivers >10-fold more potent CSF1R inhibition and a >30-fold tighter selectivity ratio compared to Erdafitinib. |

| Conditions | Radiometric kinase assay (10-point concentration curve) |

Eliminates the need to procure and formulate a separate CSF1R inhibitor when modeling concurrent tumor and microenvironment suppression.

Selective Sparing of FGFR4 to Minimize Off-Target Metabolic Disruption

For researchers requiring selective pan-FGFR1-3 inhibition without disrupting FGFR4-mediated bile acid metabolism, Derazantinib offers a distinct selectivity window. It exhibits an IC50 of 1.8–4.5 nM for FGFR1-3, but a significantly higher IC50 of 34 nM for FGFR4[1]. By contrast, irreversible pan-FGFR inhibitors like Futibatinib heavily suppress FGFR4 with an IC50 of 3.7 nM .

| Evidence Dimension | FGFR4 IC50 and FGFR4:FGFR2 Selectivity Window |

| Target Compound Data | Derazantinib: FGFR4 IC50 = 34 nM (~19-fold selectivity window over FGFR2) |

| Comparator Or Baseline | Futibatinib: FGFR4 IC50 = 3.7 nM (~2.6-fold selectivity window over FGFR2) |

| Quantified Difference | Derazantinib provides a >7-fold wider selectivity window against FGFR4 compared to Futibatinib. |

| Conditions | Cell-free recombinant kinase assay |

Prevents confounding FGFR4-driven metabolic toxicity in in vivo models focused specifically on FGFR1-3 driven oncology targets.

Standardized Vehicle Compatibility for High-Concentration In Vivo Dosing

From a processability standpoint, Derazantinib exhibits excellent solubility in DMSO (100 mg/mL), allowing for highly concentrated stock generation. For in vivo applications, it is fully compatible with standard laboratory vehicles, achieving a stable 3.3 mg/mL (7.04 mM) working solution in a standard matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This avoids the need for exotic or proprietary solubilizers required by more lipophilic kinase inhibitors.

| Evidence Dimension | In vivo vehicle solubility and stability |

| Target Compound Data | Derazantinib: 3.3 mg/mL in standard PEG/Tween/Saline matrix |

| Comparator Or Baseline | Baseline unformulated aqueous solubility (<0.1 mg/mL) |

| Quantified Difference | Achieves therapeutically relevant >3 mg/mL dosing concentrations using low-cost, universally available excipients. |

| Conditions | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |

Reduces formulation development time and consumable costs for laboratories conducting large-scale in vivo pharmacodynamic studies.

Tumor Microenvironment (TME) Co-Culture Assays

Due to its unique dual FGFR/CSF1R inhibition profile demonstrated in comparative kinase assays, Derazantinib is the optimal single-agent probe for 3D co-culture or organoid models containing both tumor cells and macrophages. It eliminates the confounding pharmacokinetic variables introduced by mixing a highly selective FGFR inhibitor (like Pemigatinib) with a dedicated CSF1R inhibitor [1].

FGFR1-3 Specific In Vivo Modeling

Because of its >19-fold selectivity window sparing FGFR4, Derazantinib should be prioritized for in vivo murine efficacy studies where FGFR4-mediated bile acid toxicity could confound long-term survival readouts. It is superior in this context to irreversible inhibitors like Futibatinib that equipotently block all four receptors [2].

Standardized In Vivo Pharmacodynamic Screening

Derazantinib's validated compatibility with standard PEG300/Tween 80 vehicles to achieve >3 mg/mL concentrations makes it an ideal benchmark compound for high-throughput in vivo screening. Laboratories can seamlessly integrate it into existing dosing protocols without procuring specialized lipid nanoparticles or adjusting formulation pH .

Application Fit Matrix

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.

3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.

4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.

5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.

6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

Explore Compound Types